5-Cyclopropyl-3-iodo-1H-pyrazolo[4,3-B]pyridine
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Overview
Description
5-Cyclopropyl-3-iodo-1H-pyrazolo[4,3-B]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a cyclopropyl group at the 5-position and an iodine atom at the 3-position.
Preparation Methods
The synthesis of 5-Cyclopropyl-3-iodo-1H-pyrazolo[4,3-B]pyridine can be achieved through various synthetic routes. One common method involves the reaction of a preformed pyrazole with a pyridine derivative under specific conditions . For example, the reaction of a pyrazole with a 1,3-dicarbonyl compound in the presence of phosphorus oxychloride can yield the desired pyrazolopyridine derivative . Another method involves the use of aminopyrazoles and 1,2-diketones in refluxing acetic acid . Industrial production methods may involve the use of solid catalysts such as amorphous carbon-supported sulfonic acid to improve yield and efficiency .
Chemical Reactions Analysis
5-Cyclopropyl-3-iodo-1H-pyrazolo[4,3-B]pyridine undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents . For instance, the iodine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions. Oxidation reactions can be carried out using reagents such as potassium permanganate, while reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been investigated for its potential as a kinase inhibitor, particularly for tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells . In medicine, it has shown promise as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells . Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of various drugs .
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-3-iodo-1H-pyrazolo[4,3-B]pyridine involves its interaction with specific molecular targets and pathways. As a kinase inhibitor, it binds to the active site of TRKs, preventing their activation and subsequent phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling pathways involved in cell proliferation, differentiation, and survival, leading to the inhibition of cancer cell growth . The compound’s unique structure allows it to selectively target TRKs, making it a promising candidate for further development as an anticancer agent.
Comparison with Similar Compounds
5-Cyclopropyl-3-iodo-1H-pyrazolo[4,3-B]pyridine can be compared with other similar compounds in the pyrazolopyridine family. For example, 5-Chloro-3-iodo-1H-pyrazolo[4,3-B]pyridine is another compound with a similar structure but with a chlorine atom instead of a cyclopropyl group at the 5-position . Both compounds exhibit kinase inhibitory activity, but their selectivity and potency may differ due to the different substituents. Other similar compounds include 1H-pyrazolo[3,4-b]pyridines with various substituents at different positions
Properties
Molecular Formula |
C9H8IN3 |
---|---|
Molecular Weight |
285.08 g/mol |
IUPAC Name |
5-cyclopropyl-3-iodo-2H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C9H8IN3/c10-9-8-7(12-13-9)4-3-6(11-8)5-1-2-5/h3-5H,1-2H2,(H,12,13) |
InChI Key |
NXWCAOXMGHTXRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(NN=C3C=C2)I |
Origin of Product |
United States |
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